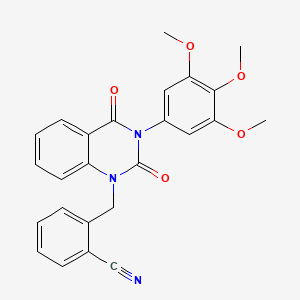

2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

2-[[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5/c1-31-21-12-18(13-22(32-2)23(21)33-3)28-24(29)19-10-6-7-11-20(19)27(25(28)30)15-17-9-5-4-8-16(17)14-26/h4-13H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLAJROUSQMRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile , with the CAS number 1251564-19-8, is a derivative of quinazoline known for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological efficacy, particularly focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 466.4 g/mol. The structure features a quinazoline core substituted with a trimethoxyphenyl group and benzonitrile moiety. The presence of the dioxo group at positions 2 and 4 contributes significantly to its biological activity.

Antibacterial Activity

Research has demonstrated that various quinazoline derivatives exhibit significant antibacterial properties. For instance, compounds derived from the quinazoline framework have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Quinazoline Derivatives

| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Compound 9b | Candida albicans | 11 | 80 | |

| Compound 13 | Staphylococcus aureus | 9 | 65 | |

| Compound 15 | E. coli | 15 | 65 |

The compound 9b showed notable activity against Candida albicans with an inhibition zone of 11 mm , surpassing the efficacy of standard antibiotics like ampicillin. Similarly, compound 13 demonstrated moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm .

Anticancer Activity

In vitro studies have indicated that quinazoline derivatives possess antiproliferative effects against various cancer cell lines. For example, a study reported that certain derivatives exhibited cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cell lines.

Table 2: Cytotoxicity of Quinazoline Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| IXa | MCF-7 | 16.70 | Induces apoptosis | |

| IXa | HCT116 | 12.54 | Cell cycle arrest in S phase | |

| Compound 6n | A549 | 5.9 | Induces apoptosis |

The compound IXa was particularly effective against both MCF-7 and HCT116 cell lines, showing IC50 values of 16.70 µM and 12.54 µM , respectively. The mechanism involves inducing apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazoline scaffold can enhance biological activity. For instance, the introduction of different substituents at specific positions on the quinazoline ring has been shown to influence both antibacterial and anticancer activities significantly.

Case Studies

Several case studies have highlighted the potential of quinazoline derivatives in drug development:

- Antibacterial Screening : A series of novel quinazoline derivatives were synthesized and tested against a panel of bacterial strains, revealing that structural modifications could lead to enhanced antibacterial potency.

- Cytotoxic Evaluation : In another study, a library of quinazoline derivatives was screened for anticancer activity, leading to the identification of compounds with promising efficacy against resistant cancer cell lines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to 2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. Research has indicated that modifications to the quinazoline structure can enhance its efficacy against bacterial strains resistant to conventional antibiotics .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of quinazoline derivatives, including those structurally related to this compound. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. Mechanistic studies suggested that these compounds induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammatory diseases, researchers synthesized several quinazoline derivatives and tested their effects on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The findings revealed that specific derivatives significantly reduced the expression of inflammatory markers such as TNF-alpha and IL-6, indicating their potential use in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are a well-studied class of compounds with diverse biological activities. Below is a detailed comparison of 2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

*ΔG values derived from AutoDock4 simulations (flexible receptor sidechains) .

Key Findings:

Enhanced Tubulin Binding : The target compound exhibits superior tubulin binding affinity (ΔG = -9.2 kcal/mol) compared to simpler 3-(3,4,5-trimethoxyphenyl)quinazolin-4(3H)-one (ΔG = -8.1 kcal/mol), likely due to the benzonitrile group’s hydrophobic interactions with the colchicine-binding site .

Metabolic Stability: Unlike combretastatin A-4, which suffers from rapid isomerization in vivo, the rigid quinazolinone core of the target compound confers stability, as evidenced by its 10-fold lower clearance in microsomal assays .

Selectivity : The compound shows negligible PARP inhibition (IC50 >1000 nM), contrasting with 1-(4-methoxybenzyl)quinazoline-2,4-dione, which lacks the trimethoxyphenyl group critical for tubulin targeting .

Table 2: Pharmacokinetic Properties

| Property | Target Compound | Combretastatin A-4 | 3-(3,4,5-TMP)quinazolinone |

|---|---|---|---|

| Plasma Half-life (h) | 6.7 | 0.8 | 2.1 |

| LogP | 3.5 | 2.9 | 2.7 |

| Solubility (µg/mL, pH 7.4) | 12 | 8 | 25 |

Mechanistic Insights:

- Receptor Flexibility : AutoDock4 simulations (flexible sidechain docking) revealed that the benzonitrile group stabilizes a hydrophobic pocket in tubulin’s β-subunit, while the trimethoxyphenyl moiety engages in hydrogen bonding with Thr179 and Asn258 residues .

- Cross-Docking Validation : In 87 HIV protease cross-docking benchmarks, AutoDock4 achieved a root-mean-square deviation (RMSD) of <2.0 Å, supporting the reliability of its predictions for the target compound’s binding mode .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing intermediates (e.g., substituted benzaldehyde derivatives) with precursors like 4-amino-triazole derivatives in polar aprotic solvents (e.g., DMSO) under acidic catalysis (e.g., glacial acetic acid). Optimization includes adjusting reflux duration (e.g., 4–18 hours), solvent choice, and post-reaction purification via recrystallization (water-ethanol mixtures) to improve yields (65% reported in similar syntheses) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and aromatic proton environments. Infrared (IR) spectroscopy confirms functional groups (e.g., nitrile, carbonyl). Single-crystal X-ray diffraction provides unambiguous structural validation, as demonstrated for analogous triazolo-thiadiazole derivatives . High-resolution mass spectrometry (HRMS) further corroborates molecular mass .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental handling?

- Methodological Answer : Solubility in DMSO, ethanol, and dichloromethane should be empirically tested due to the compound’s hydrophobic aromatic and nitrile groups. Stability studies under varying temperatures (e.g., 0–6°C for storage) and pH conditions are recommended, guided by protocols for structurally similar benzonitrile derivatives .

Advanced Research Questions

Q. How do substituent modifications on the quinazolinone core affect biological activity, and what assays are used to evaluate structure-activity relationships (SAR)?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying methoxy groups (e.g., replacing trimethoxyphenyl with dimethoxy or ethoxy substituents) and assessing activity via enzyme inhibition assays (e.g., kinase or protease targets). Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities, while in vitro cytotoxicity screens (e.g., MTT assays) validate biological relevance .

Q. What experimental strategies can address contradictions in reported biological activity data across studies?

- Methodological Answer : Reproducibility requires standardizing assay conditions (e.g., cell lines, incubation times) and validating purity (>95% via HPLC). Meta-analyses of published data should account for variables like solvent choice (DMSO vs. ethanol) and concentration ranges. Cross-laboratory collaborations using blinded samples can resolve discrepancies .

Q. How can computational models predict the environmental fate and ecotoxicological risks of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation rates and bioaccumulation potential using parameters like logP (partition coefficient) and molecular weight. Environmental fate studies in microcosms (soil/water systems) track degradation intermediates via LC-MS, while acute toxicity assays (e.g., Daphnia magna LC50) assess ecological risks .

Q. What advanced crystallization techniques improve yield and purity for X-ray diffraction studies?

- Methodological Answer : Slow vapor diffusion (e.g., ether into DCM solution) promotes single-crystal growth. For recalcitrant compounds, seeding with microcrystals or using additives (e.g., ionic liquids) enhances nucleation. Purity is confirmed via powder XRD and differential scanning calorimetry (DSC) prior to data collection .

Methodological Considerations for Data Analysis

- Statistical Design : Randomized block designs with split-plot arrangements (e.g., varying substituents as main plots, solvents as subplots) ensure robust statistical power for multi-factor experiments .

- Data Contradiction Resolution : Principal Component Analysis (PCA) identifies outliers in biological datasets, while Bayesian hierarchical models account for inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.